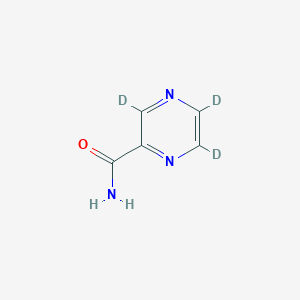

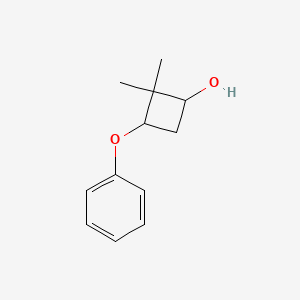

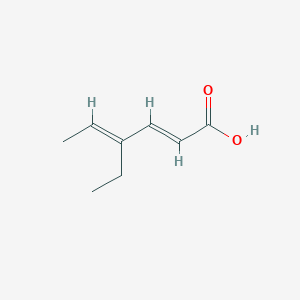

![molecular formula C12H17N5O5 B12314754 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンはプリンヌクレオシド類似体です。

準備方法

合成経路と反応条件

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンの合成は、通常、プリン塩基と糖部分の縮合を伴います。 反応条件は、生成物の正しい立体化学を保証するために、しばしば触媒の存在と特定の温度およびpH条件を必要とします .

工業生産方法

この化合物の工業生産には、自動反応器を使用した大規模合成が含まれる場合があります。 このプロセスは、収率と純度が最適化されており、結晶化やクロマトグラフィーなどの複数の精製工程が含まれることが多いです .

化学反応の分析

反応の種類

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンは、次のようなさまざまな化学反応を起こします。

酸化: この反応により、酸化された誘導体が形成される可能性があり、その誘導体は異なる生物活性を持つ可能性があります。

還元: 還元反応は、プリン環上の官能基を変性させ、その特性を変える可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。 これらの反応は、通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生じさせる可能性があり、一方、置換反応はさまざまな置換されたプリンヌクレオシドを生み出す可能性があります .

科学研究アプリケーション

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンは、幅広い科学研究アプリケーションを持っています。

化学: これは、より複雑な分子の合成における構成ブロックとして使用されます。

生物学: この化合物は、細胞プロセスにおける役割と潜在的な治療薬として研究されています。

医学: 抗ウイルスおよび抗癌特性について調査されています。

科学的研究の応用

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: It has been investigated for its antiviral and anticancer properties.

作用機序

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンの作用機序には、核酸への取り込みが含まれ、そこでDNAおよびRNA合成を阻害する可能性があります。 この干渉により、ウイルス複製が阻害され、癌細胞のアポトーシスが誘導される可能性があります。 分子標的には、核酸代謝に関与するさまざまな酵素が含まれ、影響を受ける経路は細胞増殖および生存に関連する経路です .

類似の化合物との比較

類似の化合物

2-アミノ-9-[(2R,3R,4S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-2-オキソラニル]-3H-プリン-6-チオン: この化合物は構造が似ていますが、硫黄原子を含んでおり、生物活性を変化させる可能性があります.

独自性

2-アミノ-9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]-1-メチルプリン-6-オンを際立たせているのは、独自の特性(安定性の向上と特定の生物活性など)を付与する官能基の特定の組み合わせです。 核酸合成を阻害する能力は、研究と治療の両方において貴重な化合物になっています .

類似化合物との比較

Similar Compounds

2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-3H-purine-6-thione: This compound is similar in structure but contains a sulfur atom, which can alter its biological activity.

Uniqueness

What sets 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one apart is its specific combination of functional groups, which confer unique properties such as enhanced stability and specific biological activity. Its ability to interfere with nucleic acid synthesis makes it a valuable compound in both research and therapeutic contexts .

特性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFZUAXDKNDVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

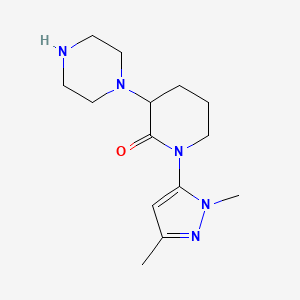

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

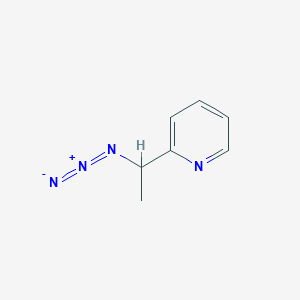

![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

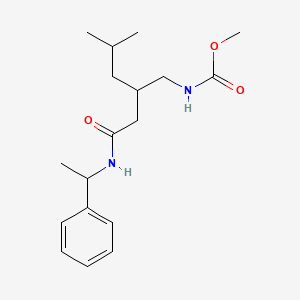

![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)

![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)